2-(3-Amino-1,1-dioxothian-3-yl)acetic acid;hydrochloride 2-(3-Amino-1,1-dioxothian-3-yl)acetic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2503202-19-3
VCID: VC6954419
InChI: InChI=1S/C7H13NO4S.ClH/c8-7(4-6(9)10)2-1-3-13(11,12)5-7;/h1-5,8H2,(H,9,10);1H
SMILES: C1CC(CS(=O)(=O)C1)(CC(=O)O)N.Cl
Molecular Formula: C7H14ClNO4S
Molecular Weight: 243.7

2-(3-Amino-1,1-dioxothian-3-yl)acetic acid;hydrochloride

CAS No.: 2503202-19-3

Cat. No.: VC6954419

Molecular Formula: C7H14ClNO4S

Molecular Weight: 243.7

* For research use only. Not for human or veterinary use.

2-(3-Amino-1,1-dioxothian-3-yl)acetic acid;hydrochloride - 2503202-19-3

Specification

CAS No. 2503202-19-3
Molecular Formula C7H14ClNO4S
Molecular Weight 243.7
IUPAC Name 2-(3-amino-1,1-dioxothian-3-yl)acetic acid;hydrochloride
Standard InChI InChI=1S/C7H13NO4S.ClH/c8-7(4-6(9)10)2-1-3-13(11,12)5-7;/h1-5,8H2,(H,9,10);1H
Standard InChI Key HTHXIJWHSVSSIN-UHFFFAOYSA-N
SMILES C1CC(CS(=O)(=O)C1)(CC(=O)O)N.Cl

Introduction

Potential Applications

Compounds with similar structures are often studied for:

  • Pharmaceutical applications: Sulfone groups and amino acids are common in drug design due to their biological activity and ability to interact with enzymes and receptors.

  • Biochemical research: These compounds can act as intermediates or substrates in enzymatic reactions.

  • Material science: Sulfone-containing compounds exhibit stability and specific reactivity, which may be useful in polymer synthesis.

Synthesis

The synthesis of such compounds often involves:

  • Preparation of the thian ring with sulfone groups through oxidation reactions.

  • Introduction of an amino group via substitution or reductive amination.

  • Coupling with acetic acid derivatives using esterification or amidation techniques.

  • Conversion to hydrochloride salt by treatment with hydrochloric acid.

Analytical Characterization

Characterization techniques typically include:

  • NMR Spectroscopy: To confirm structural details (e.g., chemical shifts for amino, sulfone, and carboxylic groups).

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared Spectroscopy (IR): To identify functional groups like NH, COOH, and SO₂.

  • X-ray Crystallography: If single crystals are available, for precise structural elucidation.

Biological Activity

While no direct studies on this compound are available, structurally related compounds have demonstrated:

  • Antibacterial or antifungal properties due to sulfone groups.

  • Enzyme inhibition capabilities, especially targeting metabolic pathways involving amino acids.

Hypothetical Data Table

PropertyExpected Value/Description
Molecular FormulaC₄H₇NO₄S·HCl
Molecular Weight~201 g/mol
SolubilityHighly soluble in water
Melting PointDependent on crystallization (~200°C)
pKa (Carboxylic Acid)~2–4
pKa (Amino Group)~9–10

If more detailed experimental or theoretical data becomes available, further analysis can be conducted. Let me know if you'd like assistance with related topics!

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